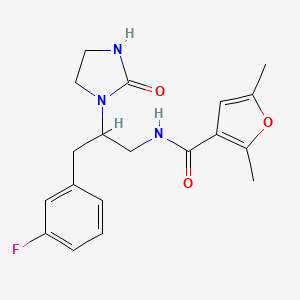
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.83. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic System Construction
Research by Dotsenko, Sventukh, and Krivokolysko (2012) delves into the construction of penta- and hexacyclic heterocyclic systems, involving reactions with 8-chloromethyl-xanthene derivatives. These reactions lead to the formation of complex purine derivatives, showcasing the compound's utility in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and material science (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).
Synthesis of Xanthene Derivatives
Bhatia, Waghmare, Choudhari, and Kumbhar (2016) explored the synthesis of xanthene derivatives for their potential antiasthmatic activities. These compounds, derived from similar purine structures, demonstrate the versatility of purine-based compounds in developing pharmacological agents, particularly in addressing respiratory conditions (Bhatia, M., Waghmare, Vikram Shivaji, Choudhari, P., & Kumbhar, Santosh S., 2016).
Protective Group Utilization in Synthesis
Khaliullin and Shabalina (2020) investigated the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This study underscores the significance of protective groups in synthesizing structurally complex purine derivatives, opening avenues for creating diverse compounds with specific functionalities (Khaliullin, F., & Shabalina, Y., 2020).
Anticancer Activity of Purine Derivatives
Hayallah (2017) designed and synthesized a series of purine-diones, investigating their anticancer activities. This research exemplifies the therapeutic potentials of purine derivatives in oncology, providing insights into designing new anticancer agents with improved efficacy and specificity (Hayallah, A., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the introduction of a chloromethyl group to a 7-substituted purine derivative, followed by the addition of a butyl group at the 3-position and a 3-methylbutyl group at the 7-position. The resulting compound is then cyclized to form the tetrahydro-1H-purine-2,6-dione ring system.", "Starting Materials": [ "7-methyl-1H-purine-2,6-dione", "butylmagnesium bromide", "3-methylbutylmagnesium bromide", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "7-methyl-1H-purine-2,6-dione is reacted with formaldehyde and hydrochloric acid to form 7-chloromethyl-1H-purine-2,6-dione.", "7-chloromethyl-1H-purine-2,6-dione is reacted with butylmagnesium bromide to form 3-butyl-7-chloromethyl-1H-purine-2,6-dione.", "3-butyl-7-chloromethyl-1H-purine-2,6-dione is reacted with 3-methylbutylmagnesium bromide to form 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-1H-purine-2,6-dione.", "The resulting compound is cyclized by treatment with sodium hydroxide in methanol to form 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "The final product is isolated by extraction with dichloromethane and purification by column chromatography using ethyl acetate and diethyl ether as eluents." ] } | |
Numéro CAS |
848369-61-9 |
Formule moléculaire |
C15H23ClN4O2 |
Poids moléculaire |
326.83 |
Nom IUPAC |
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C15H23ClN4O2/c1-4-5-7-20-13-12(14(21)18-15(20)22)19(8-6-10(2)3)11(9-16)17-13/h10H,4-9H2,1-3H3,(H,18,21,22) |
Clé InChI |
JFRPUQZLUUZJMW-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2444540.png)
![N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2444541.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2444545.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2444548.png)
![Methyl 5-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2444550.png)
![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2444553.png)
![8-[4-(3-Chloro-phenyl)-piperazin-1-yl]-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2444557.png)
![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2444559.png)

![[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2444561.png)
